N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide
CAS No.: 691391-60-3
Cat. No.: VC7754036
Molecular Formula: C17H17BrClNO2
Molecular Weight: 382.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 691391-60-3 |
|---|---|
| Molecular Formula | C17H17BrClNO2 |
| Molecular Weight | 382.68 |
| IUPAC Name | N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide |
| Standard InChI | InChI=1S/C17H17BrClNO2/c1-12-10-15(7-8-16(12)19)22-9-3-6-17(21)20-14-5-2-4-13(18)11-14/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,21) |
| Standard InChI Key | ZNYCORCIYZWSFC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OCCCC(=O)NC2=CC(=CC=C2)Br)Cl |
Introduction
N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its notable biological activity. This compound combines aromatic and aliphatic components, making it a subject of interest for researchers exploring its potential applications in drug development.
Molecular Characteristics
-
Molecular Formula: C17H17BrClNO
-
Chemical Structure: The compound features a bromophenyl group attached to an amide linkage, which is further connected to a chloro-methylphenoxy group via a butanamide chain.
Chemical Reactions
This compound can undergo various chemical reactions, including:
-
Amidation Reactions: Involving the formation or modification of the amide bond.
-
Alkylation Reactions: Involving the addition of alkyl groups to the aromatic rings.
-
Hydrolysis: Breaking the amide bond under acidic or basic conditions.
Biological Activity and Potential Applications
N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide exhibits potential biological activity, which could be leveraged in medicinal chemistry. Its complex structure allows it to interact with various biological targets, potentially influencing cellular pathways.
Potential Therapeutic Uses
-
Enzyme Modulation: It may modulate enzyme activity, affecting metabolic pathways.
-
Receptor Binding: It could bind to specific receptors, influencing signal transduction pathways.
Safety and Handling
While specific safety data for N-(3-bromophenyl)-4-(4-chloro-3-methylphenoxy)butanamide is limited, compounds with similar structures often require careful handling due to potential toxicity and irritant properties. General laboratory safety protocols should be followed when handling this compound.
Hazard Classification
-
Toxicity: Potential oral toxicity and eye irritation should be considered.
-
Handling Precautions: Use protective equipment, including gloves and goggles.
Data Table: Comparative Analysis of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume